Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor tyrosine kinases 1, 2, and 3. [] It displays significant antitumor activity in RT112 bladder cancer xenografts models overexpressing wild-type FGFR3. []
Relevance: Although structurally distinct from 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, NVP-BGJ398 shares the presence of a 4-ethylpiperazine moiety. This structural similarity highlights the potential of exploring variations within this pharmacophore for targeting different biological systems. []
Compound Description: CP-118,954 is a potent and centrally-selective acetylcholinesterase (AChE) inhibitor. [] It demonstrates favorable in vivo activity, increasing extracellular acetylcholine levels in rat brain microdialysis experiments. [] Notably, CP-118,954 exhibits a favorable margin of safety compared to its peripheral side effects. []
Relevance: This compound highlights a different approach to targeting the central nervous system compared to 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide. While the specific targets differ, the presence of a substituted piperidine ring within both structures suggests a potential role of this motif in influencing central nervous system activity. []
Compound Description: This compound is a radiolabeled version of CP-118,954, utilizing carbon-11 for positron emission tomography (PET) imaging. [] Preclinical studies have shown promising results for mapping AChE distribution in vivo. []
Relevance: The close structural similarity between CP-126,998 and CP-118,954, with the addition of a methyl group at the 7-position of the pyrrolobenzisoxazole core, highlights the potential for radiolabeling within this class of compounds. This has implications for studying the distribution and target engagement of compounds like 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, particularly if they interact with similar biological targets. []
Compound Description: This chiral tetradentate ligand effectively facilitates enantioselective alkylation, Michael additions, and aldol reactions. [] It can be used in both stoichiometric and catalytic amounts. []
Relevance: This compound demonstrates the versatility of piperidine-containing molecules in asymmetric synthesis. Although not directly comparable to 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in terms of biological activity, this ligand highlights the potential for utilizing similar structural motifs in the development of chiral drugs or catalysts. []
Compound Description: Rec 15/3079 acts as a potent and selective antagonist of the 5-HT1A receptor. [, ] It exhibits significant effects on bladder function in preclinical models, increasing bladder volume capacity. [, ] Importantly, it lacks significant activity in assays for sedative, analgesic, anxiolytic, and antidepressant activity, suggesting a potential for a reduced side effect profile. [, ]
Relevance: Although targeting a different receptor system than 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, Rec 15/3079 shares the presence of a substituted piperazine ring linked to an alkyl chain that contains a nitrogen atom. This structural similarity highlights the potential for exploring modifications to this core structure to achieve different pharmacological profiles. [, ]
Compound Description: WAY-101405 is a potent, selective, orally bioavailable, and silent 5-HT1A receptor antagonist. [] It shows efficacy in various rodent cognition models, including novel object recognition, contextual fear conditioning, and the Morris water maze. [] WAY-101405 also increases extracellular acetylcholine levels in the rat hippocampus. []
Relevance: WAY-101405 underscores the therapeutic potential of targeting the 5-HT1A receptor for cognitive enhancement. WAY-101405 and 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide both have a substituted piperazine ring within their structures, although their core structures and pharmacological targets differ. []
Relevance: This compound highlights the challenges and opportunities in developing radioligands for imaging specific receptor systems. Although this particular compound did not demonstrate the desired in vivo binding profile, it underscores the importance of careful structural design and preclinical evaluation for successful radioligand development. This is relevant for potential future studies investigating the distribution and target engagement of 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide or related compounds. []
Compound Description: KMUP-1 exhibits anti-inflammatory effects by inhibiting tumor necrosis factor-α (TNF-α)-induced inducible nitric-oxide synthase (iNOS) expression in rat trachea. [] It achieves this by enhancing cGMP levels and activating the sGC/cGMP/PKG pathway. [, ]
Relevance: KMUP-1 showcases the potential of targeting inflammatory pathways within the respiratory system. Both KMUP-1 and 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide contain a substituted piperazine ring connected to a larger aromatic system, indicating a potential for exploring similar structural motifs for modulating inflammatory responses. [, ]
Compound Description: Similar to KMUP-1, KMUP-3 also demonstrates anti-inflammatory effects by inhibiting TNF-α-induced iNOS expression in rat trachea. [] It increases respiratory performance and promotes airway relaxation. [] The mechanism of action involves NO release and activation of cGMP and PKG pathways. []
Relevance: The structural similarity between KMUP-3 and KMUP-1, with the variation in the nitrobenzene substitution on the piperazine ring, highlights the structure-activity relationship within this series. These compounds further emphasize the potential of exploring modifications to the core structure of 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide for targeting inflammatory processes and potentially modulating airway smooth muscle tone. [, ]
Compound Description: EPPA-1 is a novel phosphodiesterase 4 (PDE4) inhibitor with improved therapeutic index compared to earlier generation inhibitors. [] It effectively inhibits LPS-induced TNF-α production and pulmonary neutrophilia while demonstrating reduced emetogenicity. []
Relevance: This compound exemplifies the successful optimization of a drug class to improve its therapeutic profile. While structurally distinct from 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, EPPA-1's inclusion highlights the importance of considering factors like emetogenicity and therapeutic index during drug development, particularly when targeting similar biological systems. []
Compound Description: CRL42796 is a glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist that effectively prevents coronary artery rethrombosis in a canine model when administered alongside aspirin and enoxaparin. []
Relevance: This compound showcases the potential of targeting platelet aggregation for preventing thrombotic events. While structurally different from 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, CRL42796's presence highlights the importance of exploring diverse pharmacological approaches for managing cardiovascular diseases. []
Compound Description: CPI-1205 is a potent and selective inhibitor of the histone methyltransferase EZH2, currently undergoing Phase I clinical trials for B-cell lymphoma. [] It exhibits robust antitumor effects in a Karpas-422 xenograft model. []
Relevance: CPI-1205 demonstrates the potential of targeting epigenetic regulators, such as EZH2, for cancer therapy. Although targeting a different therapeutic area than 6-(4-ethyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide, CPI-1205 exemplifies the successful translation of preclinical research into clinical development, highlighting a potential pathway for advancing promising drug candidates. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.